Mipomersen

Homozygous Familial Hypercholesterolemia LDL Cholesterol Apolipoprotein B

Mipomersen (ISIS 301012 free base) is a second-generation 2′-O-MOE chimeric antisense oligonucleotide that binds ApoB-100 mRNA, triggering RNase H1-mediated degradation and inhibiting hepatic VLDL production. Unlike statins or PCSK9 inhibitors, it retains full efficacy in HoFH patients with absent or non-functional LDL receptors and reduces Lp(a) by a median 26.4%. Its ~30-day half-life, predominant hepatic distribution, and absence of CYP450-mediated drug-drug interactions make it ideal for polypharmacy research settings and ASO pharmacokinetic studies.

Molecular Formula C230H305N67O122P19S19-19
Molecular Weight 7158 g/mol
CAS No. 1000120-98-8
Cat. No. B10770913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMipomersen
CAS1000120-98-8
Molecular FormulaC230H305N67O122P19S19-19
Molecular Weight7158 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])SC3CC(OC3COP(=O)([O-])SC4CC(OC4COP(=O)([O-])SC5CC(OC5COP(=O)([O-])SC6CC(OC6COP(=O)([O-])SC7CC(OC7COP(=O)([O-])SC8CC(OC8COP(=O)([O-])SC9CC(OC9COP(=O)([O-])SC1C(OC(C1OCCOC)N1C=C(C(=NC1=O)N)C)COP(=O)([O-])SC1C(OC(C1OCCOC)N1C=C(C(=O)NC1=O)C)COP(=O)([O-])SC1C(OC(C1OCCOC)N1C=C(C(=NC1=O)N)C)COP(=O)([O-])SC1C(OC(C1OCCOC)N1C=C(C(=NC1=O)N)C)COP(=O)([O-])SC1C(OC(C1OCCOC)N1C=NC2=C1N=C(NC2=O)N)CO)N1C=NC2=C(N=CN=C21)N)N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=O)NC1=O)C)N1C=C(C(=NC1=O)N)C)N1C=C(C(=O)NC1=O)C)N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=NC1=O)N)C)SP(=O)([O-])OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)SP(=O)([O-])OCC1C(CC(O1)N1C=C(C(=NC1=O)N)C)SP(=O)([O-])OCC1C(C(C(O1)N1C=NC2=C1N=C(NC2=O)N)OCCOC)SP(=O)([O-])OCC1C(C(C(O1)N1C=C(C(=NC1=O)N)C)OCCOC)SP(=O)([O-])OCC1C(C(C(O1)N1C=NC2=C(N=CN=C21)N)OCCOC)SP(=O)([O-])OCC1C(C(C(O1)N1C=C(C(=NC1=O)N)C)OCCOC)SP(=O)([O-])OCC1C(C(C(O1)N1C=C(C(=NC1=O)N)C)OCCOC)O
InChIInChI=1S/C230H324N67O122P19S19/c1-97-55-278(217(309)256-177(97)231)141-45-131(112(400-141)70-381-422(327,328)442-136-50-146(283-66-108(12)196(302)275-228(283)320)406-118(136)76-387-427(337,338)448-140-54-150(294-93-253-154-191(294)266-214(243)270-200(154)306)409-120(140)78-389-428(339,340)446-138-52-148(292-91-250-151-186(240)246-89-248-188(151)292)407-121(138)79-390-430(343,344)450-169-124(413-204(160(169)373-37-27-363-17)286-59-101(5)181(235)260-221(286)313)83-394-435(353,354)455-174-128(417-209(165(174)378-42-32-368-22)291-68-110(14)198(304)277-230(291)322)87-396-434(351,352)453-172-126(415-207(163(172)376-40-30-366-20)289-62-104(8)184(238)263-224(289)316)85-395-433(349,350)452-171-123(412-206(162(171)375-39-29-365-19)288-61-103(7)183(237)262-223(288)315)82-393-432(347,348)449-168-111(69-298)410-211(159(168)372-36-26-362-16)296-95-254-155-192(296)267-215(244)271-201(155)307)439-420(323,324)384-74-117-137(51-147(405-117)284-67-109(13)197(303)276-229(284)321)444-425(333,334)388-77-119-139(53-149(408-119)293-92-252-153-190(293)265-213(242)269-199(153)305)447-426(335,336)386-71-113-132(46-142(401-113)279-56-98(2)178(232)257-218(279)310)440-421(325,326)383-73-115-135(49-145(403-115)282-65-107(11)195(301)274-227(282)319)443-424(331,332)385-75-116-134(48-144(404-116)281-64-106(10)194(300)273-226(281)318)441-423(329,330)382-72-114-133(47-143(402-114)280-57-99(3)179(233)258-219(280)311)445-429(341,342)392-81-129-176(167(380-44-34-370-24)212(419-129)297-96-255-156-193(297)268-216(245)272-202(156)308)457-438(359,360)398-86-127-173(164(377-41-31-367-21)208(416-127)290-63-105(9)185(239)264-225(290)317)454-436(355,356)399-88-130-175(166(379-43-33-369-23)210(418-130)295-94-251-152-187(241)247-90-249-189(152)295)456-437(357,358)397-84-125-170(161(374-38-28-364-18)205(414-125)287-60-102(6)182(236)261-222(287)314)451-431(345,346)391-80-122-157(299)158(371-35-25-361-15)203(411-122)285-58-100(4)180(234)259-220(285)312/h55-68,89-96,111-150,157-176,203-212,298-299H,25-54,69-88H2,1-24H3,(H,323,324)(H,325,326)(H,327,328)(H,329,330)(H,331,332)(H,333,334)(H,335,336)(H,337,338)(H,339,340)(H,341,342)(H,343,344)(H,345,346)(H,347,348)(H,349,350)(H,351,352)(H,353,354)(H,355,356)(H,357,358)(H,359,360)(H2,231,256,309)(H2,232,257,310)(H2,233,258,311)(H2,234,259,312)(H2,235,260,313)(H2,236,261,314)(H2,237,262,315)(H2,238,263,316)(H2,239,264,317)(H2,240,246,248)(H2,241,247,249)(H,273,300,318)(H,274,301,319)(H,275,302,320)(H,276,303,321)(H,277,304,322)(H3,242,265,269,305)(H3,243,266,270,306)(H3,244,267,271,307)(H3,245,268,272,308)/p-19/t111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122+,123-,124-,125+,126-,127+,128-,129-,130+,131+,132+,133+,134+,135+,136+,137+,138+,139+,140+,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,157+,158+,159-,160-,161+,162-,163-,164+,165-,166+,167-,168-,169-,170+,171-,172-,173+,174-,175+,176-,203+,204-,205+,206-,207-,208+,209-,210+,211-,212-/m1/s1
InChIKeyTZRFSLHOCZEXCC-HIVFKXHNSA-A
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mipomersen (CAS 1000120-98-8) for Homozygous Familial Hypercholesterolemia Procurement Guide


Mipomersen (ISIS 301012 free base) is a second-generation 2′-O-methoxyethyl (2′-O-MOE) chimeric antisense oligonucleotide (ASO) that selectively binds to apolipoprotein B-100 (ApoB-100) mRNA, triggering RNase H1-mediated degradation and inhibiting ApoB-100 protein translation . This mechanism reduces hepatic production of very low-density lipoprotein (VLDL), consequently lowering circulating levels of all ApoB-containing atherogenic lipoproteins, including low-density lipoprotein cholesterol (LDL-C) and lipoprotein(a) [Lp(a)] [1]. Mipomersen is indicated in the US as an adjunct therapy for homozygous familial hypercholesterolemia (HoFH) at a subcutaneous dose of 200 mg once weekly [2]. It has been studied in over 800 subjects across four randomized, double-blind, placebo-controlled phase 3 trials [3].

Why Mipomersen (CAS 1000120-98-8) Cannot Be Substituted with Other Lipid-Lowering Agents


Mipomersen's mechanism of action—targeted degradation of ApoB-100 mRNA—is fundamentally distinct from that of other lipid-lowering therapies such as statins (HMG-CoA reductase inhibition), PCSK9 inhibitors (LDL receptor upregulation), lomitapide (MTP inhibition), and volanesorsen (ApoC-III ASO) [1]. This mechanistic uniqueness translates into a specific and non-overlapping efficacy profile: while PCSK9 inhibitors primarily lower LDL-C by enhancing LDL receptor-mediated clearance, mipomersen reduces the production of all ApoB-containing lipoproteins, including VLDL, IDL, LDL, and Lp(a) [2]. Critically, mipomersen retains efficacy in patients with absent or non-functional LDL receptors (HoFH), a population in which statins and PCSK9 inhibitors show severely blunted responses [3]. Furthermore, mipomersen's ASO backbone confers distinct pharmacokinetic properties, including a ~30-day half-life, predominant hepatic distribution, and the absence of CYP450-mediated drug-drug interactions, which are not shared by small-molecule alternatives [4]. These quantitative and mechanistic differences render simple substitution with other lipid-lowering agents scientifically unsound.

Mipomersen (CAS 1000120-98-8) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


LDL-C Reduction in HoFH: Mipomersen vs. Lomitapide

Mipomersen achieves a placebo-adjusted LDL-C reduction of 25% in patients with HoFH on maximally tolerated lipid-lowering therapy, as demonstrated in its pivotal double-blind, placebo-controlled phase 3 registration trial [1]. In contrast, the oral MTP inhibitor lomitapide achieves a 50% mean LDL-C reduction in its single-arm, open-label registration study [2]. While the absolute percentage reduction with lomitapide is numerically greater, it is essential to note the differences in trial design: mipomersen's data derive from a double-blind, placebo-controlled setting (placebo-adjusted reduction of 22% [25% vs. 3% placebo]), whereas lomitapide's data are from an open-label study without a concurrent placebo control. In a subsequent cross-study analysis, lomitapide was reported to reduce LDL-C by 50%, while mipomersen reduced LDL-C by approximately 25% [3].

Homozygous Familial Hypercholesterolemia LDL Cholesterol Apolipoprotein B

Lipoprotein(a) Reduction: Mipomersen vs. PCSK9 Inhibitors and Lomitapide

Mipomersen demonstrates a consistent and significant Lp(a)-lowering effect across multiple patient populations. In a pooled analysis of four phase 3 trials involving 382 patients, mipomersen (200 mg SC weekly) reduced median Lp(a) by 26.4% compared to 0.0% with placebo (p<0.001) after 26 weeks [1]. This Lp(a)-lowering effect is comparable to that of PCSK9 inhibitors, which typically reduce Lp(a) by 20-30%, and superior to lomitapide, which reduces Lp(a) by approximately 15-20% [2]. Notably, statins and ezetimibe have no effect or may slightly increase Lp(a) levels [3].

Lipoprotein(a) Lp(a) Cardiovascular Risk

Apolipoprotein B-100 Reduction: Mipomersen vs. Baseline

Mipomersen directly targets ApoB-100 mRNA, leading to significant reductions in plasma ApoB levels. In a long-term open-label extension study of 141 patients with familial hypercholesterolemia receiving 200 mg SC weekly plus maximally tolerated lipid-lowering therapy, mean ApoB reductions from baseline were 29% at week 26, 28% at week 52, 30% at week 76, and 31% at week 104 [1]. This sustained reduction in ApoB—the primary structural protein of all atherogenic lipoproteins—demonstrates the durability of mipomersen's effect over two years. In contrast, statins typically reduce ApoB by 20-30%, and PCSK9 inhibitors by 40-50% [2], but neither class targets ApoB synthesis directly.

Apolipoprotein B ApoB Atherogenic Lipoproteins

Hepatic Fat Accumulation: Mipomersen vs. Lomitapide

Both mipomersen and lomitapide are associated with increases in hepatic fat content, but the magnitude and clinical significance of this effect differ. In the pivotal phase 3 trial of lomitapide, the median absolute increase in hepatic fat was 6% after both 26 and 78 weeks of treatment, measured by magnetic resonance spectroscopy [1]. Mipomersen also increases hepatic fat, but a 13-week safety study specifically designed to investigate this effect failed to show evidence of clinically relevant hepatic steatosis [2]. Furthermore, long-term mipomersen data indicate that the incremental increase in median liver fat during the initial 6-12 months appears to diminish with continued exposure beyond 1 year and returns towards baseline 24 weeks after the last dose [3].

Hepatic Steatosis Liver Safety Drug Safety

Drug-Drug Interaction Profile: Mipomersen vs. Small-Molecule Lipid-Lowering Agents

Mipomersen is not metabolized by cytochrome P450 (CYP) enzymes and does not exhibit pharmacokinetic-based drug-drug interactions with concomitant medications, including those that involve competition for plasma protein binding or alterations in drug disposition [1]. This is in stark contrast to small-molecule lipid-lowering agents such as lomitapide, which is a CYP3A4 substrate and requires careful monitoring and dose adjustments when co-administered with moderate or strong CYP3A4 inhibitors (e.g., ketoconazole, clarithromycin) [2]. Similarly, statins are subject to numerous CYP-mediated interactions, particularly with CYP3A4 inhibitors. Mipomersen's lack of CYP-mediated interactions simplifies its use in polypharmacy settings, which are common in patients with severe hypercholesterolemia.

Pharmacokinetics Drug-Drug Interactions CYP450

Tissue Distribution and Half-Life: Mipomersen vs. Small-Molecule Alternatives

Mipomersen exhibits a prolonged apparent plasma and tissue terminal elimination half-life of approximately 30 days, enabling once-weekly subcutaneous dosing [1]. It distributes predominantly to the liver and kidneys, with minimal penetration into the brain [2]. Steady-state tissue concentrations are achieved within approximately 4-6 months of once-weekly dosing [3]. In contrast, small-molecule lipid-lowering agents such as lomitapide have a half-life of approximately 40 hours and require daily oral administration [4]. Mipomersen's extended half-life and tissue distribution profile are characteristic of second-generation ASOs and contribute to its sustained pharmacodynamic effect.

Pharmacokinetics Tissue Distribution Half-Life

Mipomersen (CAS 1000120-98-8): Research and Industrial Application Scenarios Based on Quantitative Evidence


Adjunct Therapy for Homozygous Familial Hypercholesterolemia (HoFH) in Patients with Residual LDL-C Elevation Despite Maximal Therapy

Mipomersen is indicated for use as an adjunct to diet and maximally tolerated lipid-lowering therapy in patients with HoFH. The quantitative evidence demonstrates a placebo-adjusted LDL-C reduction of 25% in this population, which is clinically meaningful given the high baseline LDL-C levels (>500 mg/dL) typically observed in HoFH [1]. Unlike PCSK9 inhibitors and statins, which require functional LDL receptors, mipomersen reduces LDL-C by inhibiting ApoB synthesis, making it effective even in patients with null receptor mutations. Procurement of mipomersen should be prioritized for HoFH patients who have not achieved target LDL-C levels despite statins, ezetimibe, and PCSK9 inhibitors.

Lipoprotein(a)-Lowering Therapy in High-Risk Cardiovascular Patients

Mipomersen reduces Lp(a) by a median of 26.4% compared to placebo, an effect comparable to PCSK9 inhibitors and superior to lomitapide [2]. Given that elevated Lp(a) is an independent, causal risk factor for cardiovascular disease and aortic stenosis, and that current lipid-lowering therapies (statins, ezetimibe) do not effectively lower Lp(a), mipomersen offers a valuable adjunctive option for patients with high Lp(a) levels and residual cardiovascular risk. This is particularly relevant for procurement in specialized lipid clinics managing patients with familial hypercholesterolemia and elevated Lp(a).

Research Tool for Studying ApoB-Dependent Lipoprotein Metabolism

Mipomersen's specific and potent inhibition of ApoB-100 synthesis makes it a valuable research tool for investigating the role of ApoB-containing lipoproteins in atherogenesis, hepatic lipid metabolism, and Lp(a) assembly. The quantitative data on its effects on VLDL, IDL, and LDL kinetics, as well as its reduction of apoC-III-containing lipoproteins, provide a robust foundation for mechanistic studies [3]. Researchers studying the interplay between ApoB synthesis and hepatic steatosis may also find mipomersen useful, given the transient and reversible nature of its hepatic fat accumulation.

Pharmacokinetic and Drug-Drug Interaction Studies in Polypharmacy

Mipomersen's lack of CYP450-mediated metabolism and absence of pharmacokinetic drug-drug interactions make it an ideal model compound for studying ASO pharmacokinetics in patients receiving complex medication regimens [4]. This property also simplifies its clinical use in HoFH patients, who often require multiple concomitant medications (statins, ezetimibe, bile acid sequestrants, etc.). Procurement for clinical use in polypharmacy settings is therefore less encumbered by concerns of drug interactions compared to small-molecule alternatives like lomitapide.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mipomersen

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.